N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide

Catalog No.
S862066
CAS No.
1199215-64-9
M.F
C10H11ClN4O2S2
M. Wt
318.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlor...

CAS Number

1199215-64-9

Product Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide

Molecular Formula

C10H11ClN4O2S2

Molecular Weight

318.8 g/mol

InChI

InChI=1S/C10H11ClN4O2S2/c11-7-1-3-8(4-2-7)19(16,17)13-6-5-9-14-15-10(12)18-9/h1-4,13H,5-6H2,(H2,12,15)

InChI Key

LRVWCMOEKGICPZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)NCCC2=NN=C(S2)N)Cl

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCC2=NN=C(S2)N)Cl

Biochemistry: Urease Inhibition

Summary of Application: In biochemistry, this compound has been studied for its urease inhibitory activity, which is significant in the treatment of infections caused by urease-producing bacteria like Helicobacter pylori .

Methods of Application: The compound was synthesized and evaluated in vitro using molecular docking simulations and standard inhibitors to assess its interaction with the urease enzyme .

Results: The compound exhibited high urease inhibitory activity with an IC50 value ranging from 2.85 to 5.83 µM, indicating its potential as a more effective inhibitor compared to standard inhibitors like thiourea and hydroxyurea .

Pharmacology: Antimicrobial and Anticancer Activities

Methods of Application: Synthesized derivatives were tested against various microbial strains and cancer cell lines to evaluate their efficacy .

Results: Some derivatives demonstrated significant antimicrobial and anticancer activities, suggesting their potential for further pharmacological development .

Agriculture: Pesticide Development

Summary of Application: In agriculture, 1,3,4-thiadiazole derivatives, including those related to the compound , have been used to develop pesticides like Bismerthiazol and Thiodiazole-copper .

Methods of Application: These compounds are applied to crops to protect against bacterial and fungal infections .

Results: The use of these pesticides has led to improved crop protection and yield, demonstrating their effectiveness in agricultural applications .

Environmental Science: Inhibition of Copper Corrosion

Summary of Application: Environmental science research has explored the use of 1,3,4-thiadiazole derivatives for inhibiting copper corrosion, which is relevant for preserving metal integrity in various settings .

Methods of Application: The compound was tested in aerated 0.50M HCl solutions using gravimetric and electrochemical techniques .

Results: The studies showed that the compound could effectively inhibit copper corrosion, suggesting its utility in corrosion prevention strategies .

Material Science: Synthesis of Bioactive Molecules

Summary of Application: In material science, the thiadiazole scaffold of the compound serves as a building block for synthesizing bioactive molecules with various applications, including as ligands in complex formations .

Methods of Application: The compound is used in reactions to create new materials with desired properties .

Results: The synthesized materials have shown potential in creating new compounds with bioactive properties, expanding the range of applications in material science .

Chemistry: Ligand Synthesis

Summary of Application: In chemistry, the compound has been utilized to synthesize ligands for potential use in coordination chemistry and catalysis .

Methods of Application: The compound undergoes various chemical reactions to form ligands that can bind to metal ions .

Results: The resulting ligands have been characterized and show potential for use in catalytic processes and the synthesis of coordination complexes .

Neurology: Neuroprotective Effects

Summary of Application: In neurology, thiadiazole derivatives have been investigated for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Methods of Application: The compound’s neuroprotective properties were assessed through in vitro assays using neuronal cell cultures subjected to neurotoxic agents .

Results: The studies indicated that the compound could mitigate neuronal damage and improve cell survival, suggesting its potential as a therapeutic agent for neuroprotection .

Veterinary Medicine: Antiparasitic Activity

Summary of Application: In veterinary medicine, 1,3,4-thiadiazole compounds have shown antiparasitic activity, making them candidates for treating parasitic infections in animals .

Methods of Application: The antiparasitic activity was evaluated using in vitro and in vivo models, testing the compound against common veterinary parasites .

Results: The compound demonstrated efficacy in reducing parasitic load and improving health outcomes in treated animals .

Chemical Engineering: Catalysis

Summary of Application: In chemical engineering, thiadiazole derivatives are used as catalysts in various chemical reactions due to their unique electronic properties .

Methods of Application: The compound is incorporated into catalytic systems to enhance reaction rates and selectivity .

Results: The use of these catalysts has led to more efficient chemical processes, with improved yields and reduced environmental impact .

Food Science: Preservation and Safety

Summary of Application: In food science, thiadiazole derivatives are explored for their antimicrobial properties to enhance food preservation and safety .

Methods of Application: The compounds are tested on food samples to assess their ability to inhibit microbial growth .

Results: The results show promise in extending the shelf life of food products and preventing foodborne illnesses .

Cosmetology: Antioxidant Properties

Summary of Application: In cosmetology, the antioxidant properties of thiadiazole derivatives are utilized in the formulation of skincare products .

Methods of Application: The compounds are incorporated into creams and lotions, and their efficacy is tested through skin application studies .

Results: The antioxidant effects contribute to protecting the skin from oxidative stress, leading to the development of anti-aging and protective skincare products .

Nanotechnology: Material Synthesis

Methods of Application: The compound is used as a precursor in the fabrication of nanoparticles and nanocomposites .

Results: The synthesized nanomaterials exhibit unique properties, such as enhanced electrical conductivity and biocompatibility, opening up new avenues for technological advancements .

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide is a compound classified as a thiadiazole derivative, characterized by its five-membered heterocyclic structure that includes both sulfur and nitrogen atoms. This compound has the molecular formula C10H11ClN4O2S2C_{10}H_{11}ClN_{4}O_{2}S_{2} and a molecular weight of approximately 318.803 g/mol . The compound exhibits a sulfonamide functional group, which is known for its biological significance and potential pharmacological applications.

The chemical reactivity of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide primarily involves nucleophilic substitutions and condensation reactions. A notable reaction pathway includes the synthesis of the compound by reacting 2-chloroacetyl chloride with hydrazinecarbothioamide, followed by treatment with 4-chlorobenzenesulfonyl chloride. This multi-step synthesis highlights its potential for forming various derivatives depending on the reagents and conditions used.

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide demonstrates significant biological activity, particularly as an inhibitor of the urease enzyme. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is crucial for the survival of certain pathogens like Helicobacter pylori. By inhibiting urease activity, this compound can potentially lower the pH in the environment, thereby inhibiting bacterial growth . Additionally, it has shown antimicrobial properties against various bacterial strains, making it a candidate for further pharmacological studies.

The synthesis of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide typically involves several key steps:

  • Formation of Intermediate: The reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide forms an intermediate compound.
  • Coupling Reaction: This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under controlled conditions to yield the final product.
  • Optimization: Various reaction conditions such as temperature, solvent choice, and reaction time can be optimized to improve yield and purity.

Industrial methods often scale up these laboratory techniques using continuous flow reactors to enhance efficiency and consistency in production .

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is studied for its antimicrobial properties against various bacterial strains.
  • Medicine: Research is ongoing into its potential as an anticancer agent due to its enzyme inhibitory effects.
  • Industry: It finds use in developing new materials with specific chemical properties .

Studies on N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide have focused on its interaction with biological targets such as enzymes. The primary interaction involves binding at the active site of urease, leading to its inhibition. This mechanism not only affects microbial survival but also alters cellular metabolic pathways due to changes in local pH levels. Further research may explore its interactions with other enzymes or cellular targets to elucidate additional biological effects .

Several compounds share structural or functional similarities with N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide. Notable examples include:

Compound NameStructure TypeKey Features
5-Amino-1,3,4-thiadiazoleThiadiazole derivativeKnown for antimicrobial properties
AcetazolamideSulfonamideUsed as a diuretic; inhibits carbonic anhydrase
SulfanilamideSulfonamideAntimicrobial agent; inhibits bacterial growth
Benzothiadiazole derivativesThiadiazole derivativeExhibits varied biological activities

Uniqueness

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide stands out due to its specific urease inhibition mechanism and potential applications in treating Helicobacter pylori infections compared to other sulfonamides that may target different pathways or exhibit broader antimicrobial effects without specificity .

This comprehensive overview highlights the significance of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide in both chemical synthesis and biological applications while underscoring its unique position among similar compounds.

The retrosynthetic analysis of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide reveals a convergent synthetic strategy that can be approached through multiple disconnection patterns. The target molecule can be deconstructed into three key synthetic fragments: the 1,3,4-thiadiazole core, the ethyl linker, and the 4-chlorobenzenesulfonamide moiety [1] [2].

An alternative retrosynthetic approach involves disconnection at the ethyl linker, generating 5-amino-1,3,4-thiadiazole-2-carboxylic acid derivatives and N-(2-bromoethyl)-4-chlorobenzenesulfonamide. This pathway requires reduction of the carboxylic acid to the corresponding aldehyde, followed by reductive amination or alkylation strategies to install the ethyl linker [2] [5].

The 1,3,4-thiadiazole core can be traced back to readily available starting materials through well-established cyclization reactions. The most direct approach involves the reaction of thiosemicarbazide with appropriate carboxylic acid derivatives under dehydrating conditions. The amino group at the 5-position of the thiadiazole ring can be protected during synthetic manipulations and revealed in the final steps [3] [6].

Synthesis Pathways

Construction of the Thiadiazole Core

The construction of the 1,3,4-thiadiazole core represents the most critical synthetic challenge in preparing the target compound. Multiple synthetic routes have been developed, each offering distinct advantages and limitations depending on the specific synthetic requirements.

The classical approach involves the cyclization of thiosemicarbazide with carboxylic acids under strongly acidic conditions. This methodology utilizes concentrated sulfuric acid or polyphosphoric acid as both the dehydrating agent and reaction medium. The reaction proceeds through acylation of thiosemicarbazide followed by intramolecular cyclization with elimination of water [3] [6]. Typical reaction conditions involve heating the reactants at 80-100°C for 2-6 hours, yielding the desired 2-amino-5-substituted-1,3,4-thiadiazoles in moderate to good yields (65-85%) [6].

A more modern approach employs methanesulfonic acid as the cyclization agent, offering milder reaction conditions and improved yields. This method requires 1.5 equivalents of methanesulfonic acid per equivalent of thiosemicarbazide and can be conducted at room temperature or with gentle heating. The reaction provides high yields (70-90%) and excellent purity of the thiadiazole products [3] [7].

The phosphorus oxychloride method represents another well-established approach for thiadiazole synthesis. This methodology involves treating thiosemicarbazide derivatives with phosphorus oxychloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate phosphonium salt, which undergoes cyclization to afford the thiadiazole core [8] [6]. While this method provides good yields (60-80%), it requires careful handling due to the toxic nature of phosphorus oxychloride.

For specialized applications, the phosphorus pentasulfide method offers unique advantages for substrates requiring thionation. This approach involves treating diacyl hydrazines with phosphorus pentasulfide, leading to thionation of the carbonyl groups followed by cyclization. The reaction requires elevated temperatures (120-180°C) and extended reaction times, but provides access to thiadiazole derivatives that are difficult to obtain by other methods [6].

Incorporation of the Sulfonamide Group

The incorporation of the sulfonamide functionality represents a crucial step in the synthesis, requiring careful consideration of reaction conditions and protecting group strategies. The most straightforward approach involves the reaction of the appropriate amine with 4-chlorobenzenesulfonyl chloride in the presence of a suitable base [9] [10].

The classical sulfonamide formation utilizes triethylamine or pyridine as the base in dichloromethane or acetonitrile as the solvent. The reaction is typically conducted at 0°C to room temperature to minimize side reactions and decomposition. The sulfonyl chloride is added dropwise to a solution of the amine and base, and the reaction is stirred for 2-12 hours depending on the nucleophilicity of the amine substrate [4] [11].

Alternative approaches include the use of sodium hydroxide or potassium carbonate in aqueous or biphasic systems. This methodology, known as the Schotten-Baumann reaction, offers advantages in terms of atom economy and environmental friendliness. The reaction is conducted by vigorous stirring of the amine in water or water-organic solvent mixtures with the sulfonyl chloride in the presence of excess base [11].

Modern green chemistry approaches have introduced solvent-free mechanochemical methods for sulfonamide synthesis. These methods involve grinding the reactants in a mortar and pestle or ball mill, often in the presence of solid base such as sodium carbonate. The mechanochemical approach offers significant advantages in terms of reaction efficiency, environmental impact, and scalability [12] [10].

The use of sulfur dioxide surrogates such as potassium metabisulfite or DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) provides an alternative strategy for sulfonamide synthesis. These methods involve the insertion of sulfur dioxide into carbon-nitrogen bonds, followed by oxidation to generate the sulfonamide functionality [10].

Ethyl Linker Formation Strategies

The formation of the ethyl linker connecting the thiadiazole core to the sulfonamide group requires careful selection of synthetic methodology to ensure high yield and minimal side reactions. Several strategic approaches have been developed, each offering specific advantages for different synthetic scenarios.

The reductive amination approach represents one of the most versatile methods for ethyl linker formation. This methodology involves the reaction of 5-amino-1,3,4-thiadiazole-2-acetaldehyde with 4-chlorobenzenesulfonamide in the presence of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride [13] [14]. The reaction is typically conducted in methanol or ethanol with molecular sieves to remove water, proceeding through the formation of an intermediate imine that is subsequently reduced to the secondary amine.

Alkylation strategies offer an alternative approach for ethyl linker installation. This methodology involves the reaction of 5-amino-1,3,4-thiadiazole-2-ethanamine with 4-chlorobenzenesulfonyl chloride, or conversely, the alkylation of N-(2-bromoethyl)-4-chlorobenzenesulfonamide with 5-amino-1,3,4-thiadiazole-2-thiol. The choice of alkylating agent and reaction conditions significantly influences the reaction outcome [15] [16].

The Mitsunobu reaction provides a mild and efficient method for ethyl linker formation under neutral conditions. This approach involves the reaction of 5-amino-1,3,4-thiadiazole-2-ethanol with 4-chlorobenzenesulfonamide in the presence of triphenylphosphine and diethyl azodicarboxylate. The reaction proceeds through the formation of a phosphonium intermediate, leading to inversion of stereochemistry at the carbon center [17] [14].

Cross-coupling strategies have emerged as powerful tools for ethyl linker formation, particularly for complex substrates requiring high selectivity. Palladium-catalyzed aminocarbonylation reactions can be employed to couple 5-amino-1,3,4-thiadiazole-2-ethyl halides with 4-chlorobenzenesulfonamides under mild conditions. These reactions typically require palladium catalysts, phosphine ligands, and carbon monoxide atmosphere [16] [18].

Purification Techniques

The purification of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide and its synthetic intermediates requires a comprehensive understanding of various separation techniques and their applications to heterocyclic compounds.

Recrystallization remains the most widely used purification technique for thiadiazole derivatives due to its simplicity and effectiveness. The target compound shows good solubility in polar protic solvents such as ethanol and methanol, with reduced solubility in water. The optimal recrystallization conditions typically involve dissolution in hot ethanol followed by slow cooling to room temperature, yielding crystals with 85-95% purity [19] [20]. The addition of water to the ethanol solution can improve the crystallization process by reducing the solubility of the compound.

Column chromatography provides excellent separation capabilities for complex mixtures of thiadiazole derivatives. Silica gel chromatography using hexane-ethyl acetate or dichloromethane-methanol gradient systems effectively separates the target compound from synthetic byproducts and unreacted starting materials. The optimal mobile phase composition depends on the polarity of the impurities, with typical ratios ranging from 7:3 to 3:7 hexane:ethyl acetate [21] [22]. The purification typically achieves 90-98% purity for the final product.

Flash chromatography offers rapid separation with good resolution for gram-scale preparations. The technique utilizes pressurized columns with fine particle size silica gel, allowing for faster elution times compared to conventional column chromatography. Dichloromethane-methanol gradients (95:5 to 85:15) provide effective separation of the target compound from polar impurities [21] [23].

High-performance liquid chromatography (HPLC) represents the gold standard for achieving high purity thiadiazole derivatives. Reversed-phase HPLC using C18 columns with acetonitrile-water gradients effectively separates the compound from structurally similar impurities. The method typically achieves 95-99% purity and can be scaled for preparative applications [24] [25]. The use of formic acid or trifluoroacetic acid as mobile phase additives can improve peak shape and resolution for basic compounds.

Specialized purification techniques include sublimation for volatile thiadiazole derivatives and liquid-liquid extraction for acid-base separations. The choice of purification method depends on the scale of synthesis, required purity level, and available equipment [21] [26].

Green Chemistry Approaches

The implementation of green chemistry principles in the synthesis of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide addresses environmental concerns while maintaining synthetic efficiency and product quality.

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for accelerating thiadiazole formation. The technique reduces reaction times from hours to minutes while improving yields and reducing energy consumption. Microwave irradiation at 40-60°C for 5-30 minutes provides efficient cyclization of thiosemicarbazide derivatives, yielding thiadiazole products in 75-90% yield [27] [28]. The method eliminates the need for high-boiling solvents and harsh reaction conditions.

Ultrasound-assisted synthesis offers another environmentally friendly approach for thiadiazole synthesis. Sonication promotes cavitation effects that enhance mixing and mass transfer, leading to improved reaction rates and yields. The technique operates at room temperature with reaction times of 30-60 minutes, providing excellent functional group tolerance and minimal side reactions [29] [30]. The method is particularly effective for mechanochemical reactions involving solid reactants.

Solvent-free synthesis represents an ideal green chemistry approach, eliminating the need for organic solvents entirely. Grinding techniques using mortar and pestle or ball mills enable efficient synthesis of thiadiazole derivatives through mechanochemical activation. The reactions proceed at room temperature with excellent atom economy and minimal waste generation [31] [32]. The method is highly scalable and cost-effective for industrial applications.

Water as a green solvent has gained significant attention for thiadiazole synthesis due to its abundance, non-toxicity, and environmental compatibility. Aqueous reaction conditions can be employed for certain synthetic transformations, particularly those involving water-soluble intermediates. The use of water as the reaction medium requires careful optimization of reaction conditions to ensure adequate solubility and reactivity [33] [34].

Ionic liquids provide unique opportunities for green synthesis by combining the properties of solvents and catalysts in a single medium. These molten salts offer advantages including negligible vapor pressure, thermal stability, and recyclability. The ionic nature of these solvents facilitates dissolution of both organic and inorganic reactants, enabling efficient synthesis under mild conditions [28] [35].

Photocatalytic synthesis has emerged as a promising green chemistry approach for heterocyclic synthesis. The use of visible light as an energy source enables mild reaction conditions while providing excellent selectivity and functional group tolerance. Light-assisted synthesis of thiadiazole derivatives proceeds through photocatalytic activation of starting materials, leading to efficient cyclization with minimal byproduct formation [34] [36].

Scalability Considerations

The successful scale-up of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide synthesis requires careful consideration of multiple factors including reaction kinetics, heat and mass transfer, safety considerations, and economic viability.

Heat management represents a critical factor in large-scale synthesis, particularly for exothermic reactions such as sulfonamide formation. The reaction of amines with sulfonyl chlorides generates significant heat, requiring efficient temperature control to prevent decomposition and side reactions. Jacketed reactors with cooling capabilities and temperature monitoring systems are essential for maintaining optimal reaction conditions [37] [38]. The use of controlled addition rates and external cooling helps manage the exothermic nature of these reactions.

Mass transfer limitations become increasingly important as reaction scales increase. The synthesis of thiadiazole derivatives often involves heterogeneous reaction conditions, requiring efficient mixing to ensure adequate contact between reactants. The use of mechanical stirring, improved reactor design, and optimized solvent systems can address mass transfer limitations. Continuous flow reactors offer advantages for certain synthetic transformations by maintaining optimal mixing and heat transfer characteristics [39] [38].

Solvent selection for large-scale synthesis requires balancing multiple factors including cost, safety, environmental impact, and regulatory compliance. The replacement of toxic solvents with greener alternatives may require process optimization to maintain reaction efficiency. The development of solvent recycling systems can significantly reduce environmental impact and operational costs [32] [40].

Safety considerations become paramount at larger scales, particularly for reactions involving hazardous reagents such as phosphorus oxychloride or concentrated acids. The implementation of robust safety protocols, including emergency shutdown systems, containment measures, and personnel training, is essential for safe operation. The use of safer reagents and reaction conditions should be prioritized where possible [41] [42].

Economic viability requires optimization of multiple parameters including raw material costs, reaction yields, purification efficiency, and waste treatment costs. The development of efficient synthetic routes with minimal purification requirements can significantly reduce production costs. The implementation of continuous processing and automation can improve efficiency and reduce labor costs [37] [38].

Quality control systems must be scaled appropriately to ensure consistent product quality at larger scales. The implementation of in-process monitoring, statistical process control, and robust analytical methods is essential for maintaining product specifications. The development of validated analytical methods for impurity detection and quantification is crucial for regulatory compliance [43] [44].

XLogP3

1.6

Dates

Last modified: 08-16-2023

Explore Compound Types